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molecular formula C25H26N2O3S B8765363 N-benzyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide

N-benzyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B8765363
M. Wt: 434.6 g/mol
InChI Key: NKOLNRNBBQXKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258138B2

Procedure details

To a stirred solution of (4-benzylamino-phenyl)-piperidin-1-yl-methanone (39 mg, 0.14 mmol) in dichloromethane (1 ml) was added benzene sulfonylchloride (57 μl, 0.46 mmol) followed by pyridine (42 μl, 0.5 mmol) and the reaction was heated to 40° C. for 20 hours. The reaction was allowed to cool to room temperature and partitioned between water (5 ml) and dichloromethane (5 ml). The organics were collected, concentrated in vacuo and purified by preparative TLC to afford the title compound as a white solid (38 mg, 62% yield). HPLC retention time 5.8 min. Mass spectrum (ES+) m/z 435 (M+H).
Name
(4-benzylamino-phenyl)-piperidin-1-yl-methanone
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
57 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
42 μL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:23]1([S:29](Cl)(=[O:31])=[O:30])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.N1C=CC=CC=1>ClCCl>[CH2:1]([N:8]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:11][CH:10]=1)[S:29]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)(=[O:31])=[O:30])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
(4-benzylamino-phenyl)-piperidin-1-yl-methanone
Quantity
39 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C=C1)C(=O)N1CCCCC1
Name
Quantity
57 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
42 μL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (5 ml) and dichloromethane (5 ml)
CUSTOM
Type
CUSTOM
Details
The organics were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=CC=C1)C1=CC=C(C=C1)C(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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